(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

描述

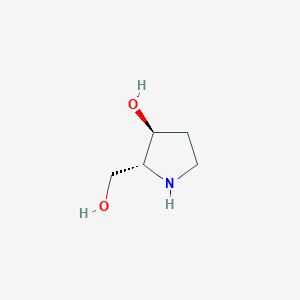

(2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a five-membered saturated ring containing one nitrogen atom. The compound features two stereogenic centers at positions 2 and 3, with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at these positions, respectively. This stereochemistry is critical for its molecular interactions, particularly in biological systems. Pyrrolidine derivatives are widely studied for their roles in medicinal chemistry, including antiviral, antibacterial, and enzyme inhibitory activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-hydroxy-2-pyrrolidinone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Asymmetric 1,3-Dipolar Cycloaddition

A scalable synthesis route involves 1,3-dipolar cycloaddition between (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction produces diastereomeric intermediates, which are separated via crystallization. Subsequent steps include:

-

Reduction with LiAlH4 (LAH) to yield hydroxymethyl groups.

-

Catalytic hydrogenation for deprotection and final product isolation .

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Cycloaddition | Dipolarophile + ylide precursor | Diastereomers 7 and 8 | 65% |

| Reduction | LiAlH4 in THF | Hydroxymethyl intermediate | 85% |

| Hydrogenation | H₂, Pd/C | Deprotected final product | 90% |

Racemization Challenges in Aldol/Claisen Reactions

Alternative syntheses starting from D-serine face racemization during aldol and Claisen condensations. For example, β-hydroxy ester intermediates exhibit up to 20% racemization under standard conditions . This underscores the need for stereoselective protocols.

Oxidation

The hydroxymethyl group undergoes oxidation to carbonyl derivatives using agents like KMnO₄ or CrO₃. This is critical for synthesizing ketones or carboxylic acids for further functionalization .

Reduction

-

Catalytic hydrogenation removes protecting groups (e.g., benzyl ethers) without affecting the pyrrolidine ring .

-

Sodium borohydride (NaBH₄) selectively reduces aldehydes while preserving stereochemistry .

Mesylate Formation and Intramolecular SN2

Activation of the hydroxyl group as a mesylate ester enables intramolecular SN2 cyclization , forming dihydrobenzofuran derivatives. This reaction proceeds spontaneously upon demethylation, achieving high regioselectivity .

| Reaction | Reagents | Product | Key Feature |

|---|---|---|---|

| Mesylation | MsCl, base | Mesylate intermediate | Activates leaving group |

| Cyclization | BBr₃, CH₂Cl₂ | Dihydrobenzofuran | Spontaneous SN2 |

Epoxide Ring-Opening

While not directly reported for this compound, analogous pyrrolidine derivatives participate in epoxide ring-opening with nucleophiles (e.g., amines, thiols) to form functionalized intermediates .

Diastereomer Separation

Chiral HPLC or crystallization separates diastereomers generated during synthesis. For example, 1,3-dipolar cycloaddition products are resolved via crystallization, achieving >98% diastereomeric excess .

Racemization Mitigation

科学研究应用

Synthetic Methods

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several methods, primarily involving the reduction of 3-hydroxy-2-pyrrolidinone. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically conducted in inert solvents like tetrahydrofuran (THF) under controlled conditions to maintain stereochemistry.

Organic Chemistry

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that are crucial in developing pharmaceuticals and fine chemicals.

Pharmaceutical Development

The compound is investigated as an intermediate in drug synthesis due to its potential therapeutic properties. It has been studied for its role in synthesizing compounds with biological activity, including:

- Anticancer Agents: Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation.

- Neuroprotective Effects: Studies suggest that compounds containing the pyrrolidine framework could protect against neurodegeneration in models of Alzheimer's disease by inhibiting cholinesterase enzymes.

Material Science

In material science, this compound is utilized in producing advanced materials such as polymers and catalysts due to its ability to undergo various chemical modifications.

Anticancer Activity

A study focused on the synthesis of novel derivatives of this compound demonstrated significant anticancer activity against various cancer cell lines. These derivatives were designed to enhance binding affinity to specific cancer targets, leading to increased efficacy in inhibiting tumor growth.

Neuroprotective Effects

Research conducted on the neuroprotective properties of pyrrolidine derivatives indicated that this compound could inhibit cholinesterase activity. This inhibition enhances cholinergic neurotransmission, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer’s .

作用机制

The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereochemical Variants

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

This compound shares a 1.00 structural similarity with (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol but differs in stereochemistry (3R,5S vs. 2R,3S) and exists as a hydrochloride salt. The salt form enhances solubility and stability, making it more suitable for pharmaceutical formulations .- (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride A piperidine analog (six-membered ring) with three hydroxyl groups and a hydroxymethyl substituent. Its similarity score is 0.88 .

Substituent Variations

(3R,5S)-5-(Hydroxymethyl)-1-Methylpyrrolidin-3-ol Hydrochloride

Incorporates a methyl group on the nitrogen atom. This substitution increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Such modifications are common in CNS-targeting drugs .- (S)-1-(2-Aminophenyl)pyrrolidin-3-ol Features an aminophenyl substituent on the nitrogen. The aromatic group enhances π-π stacking interactions with protein targets, as seen in kinase inhibitors. This compound has been explored in cancer research .

Ring Size and Bicyclic Analogs

exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride

A bicyclic compound with an azabicyclo structure. The rigid framework imposes conformational constraints, often improving selectivity for receptors like opioid or adrenergic receptors. Its similarity score is 0.84 .- (2R,3S)-1-(Diphenylmethyl)-2-Methylazetidin-3-ol An azetidine (four-membered ring) derivative. The diphenylmethyl group introduces steric bulk, which could hinder binding in certain enzymes .

Electronic and Reactivity Comparisons

HOMO-LUMO Profiles

- This compound In candidate 48 (a derivative), the HOMO (highest occupied molecular orbital) is localized on the pyrrolidine-diol moiety, while the LUMO (lowest unoccupied molecular orbital) resides on the (S)-pyrrolidin-3-ol group. This electronic distribution suggests nucleophilic reactivity at the hydroxymethyl site .

Candidate 182 (Comparative Compound)

Features a tetrahydrofuran-diol moiety with a smaller HOMO-LUMO gap (0.128 kcal/mol vs. 0.210 kcal/mol for candidate 48), indicating higher reactivity. This property correlates with stronger interactions in enzyme inhibition .

Structural and Functional Data Table

生物活性

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral organic compound belonging to the pyrrolidine class, characterized by its unique stereochemistry and functional groups that confer distinct biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : CHNO

- Molecular Weight : 117.148 g/mol

- Stereochemistry : The specific (2R,3S) configuration plays a critical role in its biological interactions and efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding, which can modulate the activity of proteins involved in several biochemical pathways.

Key Mechanisms:

- Enzyme Modulation : Acts as a ligand for enzymes, potentially influencing their catalytic activities.

- Receptor Interaction : Binds to specific receptors, affecting signaling pathways related to various physiological processes.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a candidate for further development in therapeutic applications.

Cancer Therapy

Recent studies have explored the potential anticancer properties of compounds derived from or related to this compound:

- Cytotoxicity : In vitro studies demonstrated that derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

- Mechanisms : Compounds with similar structures have been shown to induce apoptosis in tumor cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Studies

- Anticancer Activity :

-

Neuroprotective Effects :

- Compounds with a pyrrolidine framework have been investigated for their neuroprotective properties in models of Alzheimer’s disease. These studies suggest that this compound could inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission.

Research Applications

The compound has significant implications across various fields:

| Application | Description |

|---|---|

| Organic Synthesis | Used as a chiral building block in the synthesis of complex organic molecules. |

| Pharmaceutical Development | Investigated as an intermediate in drug synthesis due to its unique stereochemical properties. |

| Material Science | Employed in the production of advanced materials such as polymers and catalysts. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves stereoselective strategies due to the compound’s chiral centers. A general approach includes:

- Starting Materials : Pyrrolidine derivatives with hydroxyl and hydroxymethyl groups, often protected to prevent undesired side reactions.

- Catalysts : Chiral catalysts (e.g., transition-metal complexes or organocatalysts) are used to enforce stereochemistry .

- Key Steps : Cyclization of amino alcohols or reduction of lactams, followed by deprotection. For example, diastereoselective methods similar to those for methyl 3-aryl-pyrrolidine carboxylates involve controlled pH and temperature to favor the desired stereoisomer .

- Optimization : Reaction parameters (e.g., solvent polarity, temperature) are systematically varied using Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee).

Q. What purification techniques are most effective for isolating this compound?

- Chromatography : Reverse-phase HPLC or chiral columns are critical for separating stereoisomers .

- Recrystallization : Solvent mixtures (e.g., methanol/water) exploit differences in solubility between enantiomers .

- Distillation : Short-path distillation under reduced pressure minimizes thermal decomposition of the hydroxymethyl group.

Q. How is structural characterization performed to confirm stereochemistry and purity?

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL ensures absolute configuration determination .

- Spectroscopy : H/C NMR detects diastereomeric splitting, while IR confirms functional groups (e.g., hydroxyl stretching at ~3200–3600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

- Chiral Auxiliaries : Temporary protecting groups (e.g., trityl or benzyl) prevent racemization during reactive steps .

- Flow Chemistry : Continuous reactors minimize exposure to harsh conditions (e.g., high temperatures) that promote epimerization .

- In Situ Monitoring : Real-time Raman spectroscopy tracks stereochemical changes during reactions, enabling immediate adjustments .

Q. What computational tools predict the compound’s reactivity and interactions in biological systems?

- Density Functional Theory (DFT) : Models reaction pathways, such as oxidation of the hydroxymethyl group, to identify energetically favorable intermediates .

- Molecular Docking : Simulates binding to biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data from related pyrrolidine derivatives .

- Machine Learning : Predicts synthetic feasibility and side reactions using databases like Reaxys or Pistachio .

Q. How can contradictory data between experimental and computational models be resolved?

- Cross-Validation : Compare experimental X-ray structures with DFT-optimized geometries to identify discrepancies in bond angles or torsion .

- Dynamic NMR Studies : Probe rotational barriers of the pyrrolidine ring to reconcile computational predictions with observed conformational flexibility .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvent effects in DFT) using Monte Carlo simulations.

Q. What safety protocols are critical when handling this compound in a research lab?

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

属性

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLFLHPQWQQWRD-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。